molecular formula C17H19NO4 B5829656 N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide

N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide

Cat. No.: B5829656
M. Wt: 301.34 g/mol
InChI Key: ZFFQQTVQFGKIKR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with methoxy groups at the 3 and 4 positions, and a phenoxy group substituted with a methyl group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide typically begins with 3,4-dimethoxyaniline and 2-methylphenol.

    Step 1: The first step involves the formation of an intermediate by reacting 3,4-dimethoxyaniline with chloroacetyl chloride in the presence of a base such as triethylamine. This reaction yields N-(3,4-dimethoxyphenyl)chloroacetamide.

    Step 2: The intermediate is then reacted with 2-methylphenol in the presence of a base such as potassium carbonate to form the final product, this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the acetamide moiety.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted acetamides or phenoxy derivatives.

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine:

  • Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry:

  • Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of methoxy and phenoxy groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

    N-(3,4-dimethoxyphenyl)acetamide: Lacks the phenoxy group, resulting in different chemical and biological properties.

    N-(2-methylphenyl)-2-(2-methylphenoxy)acetamide:

Uniqueness:

  • The combination of methoxy and phenoxy groups in N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide provides unique chemical properties, such as increased solubility and specific reactivity patterns, making it distinct from its analogs.

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO4/c1-12-6-4-5-7-14(12)22-11-17(19)18-13-8-9-15(20-2)16(10-13)21-3/h4-10H,11H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFFQQTVQFGKIKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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